7-Methyladenine

Adenosine Receptor Binding Assay Structure-Activity Relationship

Researchers quantifying DNA alkylation damage require a stable, non-enzymatically excised standard to establish baseline depurination rates. 7-Methyladenine, with its specific N7-methyl substitution, provides a consistent in vivo half-life (2.6±0.2 h) and a distinct SERS spectral signature for unambiguous detection in complex biological matrices. Its upright adsorption geometry on silver nanoparticles ensures reproducible signal enhancement, eliminating the batch-to-batch variability seen with other methyladenine isomers. - Provides a linear, dose-responsive signal (2-80 mg/kg MNU exposure) for GC-MS quantification with 80% recovery efficiency. - Serves as a critical negative control in Base Excision Repair (BER) studies, exhibiting purely spontaneous, non-enzymatic depurination. - Supplied with comprehensive analytical documentation (HPLC, NMR) to ensure lot-to-lot consistency for longitudinal toxicological studies.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 935-69-3
Cat. No. B1664200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyladenine
CAS935-69-3
Synonyms7-Methyladenine;  NSC 7857;  NSC-7857;  NSC7857
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=NC=NC(=C21)N
InChIInChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
InChIKeyHCGHYQLFMPXSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-Methyladenine (CAS 935-69-3) for Research and Procurement: A Specialist Methyladenine Isomer with Defined Physicochemical and Biological Properties


7-Methyladenine (7-MA; CAS 935-69-3; IUPAC: 7-methylpurin-6-amine) is a mono-N-substituted methyladenine isomer [1], structurally defined by a methyl group at the N7 position of the adenine purine ring. This specific substitution distinguishes it from the other four N-x-methyladenine regioisomers: 1-methyladenine, 3-methyladenine, 9-methyladenine, and N6-methyladenine [1]. As a methylated nucleobase analog, 7-MA functions as a biomarker of DNA damage resulting from exposure to exogenous methylating agents [2] and exhibits distinct adsorption behavior on metal nanoparticle surfaces compared to its closest analogs, with implications for bioanalytical detection platforms [3]. Its solid physical form (white to off-white powder), melting point (range 344-350°C, decomposition), and solubility profile (sparingly soluble in DMSO, slightly soluble in aqueous base with sonication) are well-characterized .

Why 7-Methyladenine (CAS 935-69-3) Cannot Be Substituted by Other Methyladenine Isomers in Critical Research Applications


7-Methyladenine is not a generic methyladenine compound; its specific N7 substitution pattern fundamentally alters its molecular recognition, chemical stability, and bioanalytical signature relative to other methyladenine regioisomers. Substituting 7-MA with 3-methyladenine, 1-methyladenine, 9-methyladenine, or N6-methyladenine will yield different experimental outcomes across key performance dimensions. In biochemical assays, the N7-methyl group affects enzyme binding kinetics and active site interactions [1]. In DNA repair studies, the in vivo half-life of 7-MA (2.6 ± 0.2 hours) differs from other methylated purines . For biosensor and SERS-based detection platforms, the adsorption orientation of 7-MA on metal nanoparticles (upright via N3/N9) is distinct from that of 3-MA (tilted/flat), directly impacting signal intensity and detection sensitivity [2]. Furthermore, 7-MA demonstrates a specific binding profile at adenosine receptors that cannot be replicated by adenine or other analogs [3]. These quantitative differences necessitate compound-specific procurement and experimental design.

7-Methyladenine (CAS 935-69-3): Direct Quantitative Comparative Evidence Against Closest Analogs


Differential Receptor Binding: 7-Methyladenine vs. Adenine and 1-Methyladenine at Adenosine Recognition Sites

In competitive radioligand binding assays using rat brain cortex membranes, 7-Methyladenine (7-MA) at 100 μM inhibited [3H]adenine binding by 95% ± 1%, demonstrating near-complete displacement of the native ligand [1]. Under identical conditions, 1-Methyladenine achieved only 39% ± 3% inhibition, representing a 2.4-fold lower displacement capacity [1]. Adenine itself exhibited an IC50 of 41.1 ± 4.7 nM in the same system, confirming that 7-MA acts as a high-efficacy competitor despite structural modification [1]. In NG108-15 cell membranes, 7-MA inhibition remained high at 89% ± 1%, whereas 1-Methyladenine inhibition dropped to 5% ± 7%, indicating that the N7-methyl substitution preserves binding activity across tissue types while N1-methylation abolishes it [1].

Adenosine Receptor Binding Assay Structure-Activity Relationship

In Vivo DNA Adduct Persistence: Comparative Half-Life of 7-Methyladenine vs. 3-Methyladenine in E. coli

The in vivo half-life of 7-Methyladenine (7-MA) in E. coli WP2 cells treated with dimethyl sulfate (DMS) was determined to be 2.6 ± 0.2 hours . This half-life was not significantly shorter than the in vitro spontaneous hydrolysis rate at pH 7.2 and 37°C, indicating that 7-MA is not actively excised by enzymatic DNA repair machinery in this bacterial system . In contrast, previous studies confirmed that 3-Methyladenine (3-MA) is rapidly and enzymatically removed from DNA in vivo, with extensive inhibition of this removal observed in cells pretreated with iodoacetamide [1]. This differential repair kinetics translates to distinct biological persistence: 3-MA lesions are cleared rapidly by 3-methyladenine DNA glycosylases, whereas 7-MA lesions persist and undergo spontaneous depurination at a predictable chemical rate .

DNA Repair Kinetics Alkylation Damage Depurination

SERS-Based Nanoparticle Detection: Differential Adsorption Orientation of 7-Methyladenine vs. 3-Methyladenine on Silver Nanoparticles

Surface-enhanced Raman spectroscopy (SERS) analysis reveals that 7-Methyladenine (7-MA) adsorbs onto silver nanoparticles in an upright orientation via its N3 and N9 atom side, a binding geometry analogous to unmodified adenine [1]. In direct contrast, 3-Methyladenine (3-MA) adsorbs in a significantly tilted or flat orientation on the same Ag nanoparticle surface [1]. Density functional theory (DFT) calculations at the B3LYP level support these experimental SERS findings, demonstrating that the position of the methyl group dictates the interfacial structure and binding scheme [1]. A parallel study on gold nanoparticles (AuNPs) confirmed that different methyl positions (1-MA, 3-MA, 7-MA, 9-MA) yield dissimilar Raman spectral features and surface binding schemes, with DFT calculations predicting the amino-9H tautomeric form as most stable for all isomers [2].

SERS Biosensor Nanoparticle

Urinary Excretion as Exposure Biomarker: Dose-Response Linearity of 7-Methyladenine Following Methylating Carcinogen Administration

7-Methyladenine (7-MA) demonstrates a linear dose-response relationship in urinary excretion following exposure to the methylating carcinogen N-methylnitrosourea (MNU) in rats [1]. Increasing the intraperitoneal dose of MNU from 2 to 80 mg/kg/rat resulted in a proportional linear increase in urinary 7-MA excretion, reaching 1.6 μg during the first 24 hours at the highest dose, with an additional 0.4 μg excreted on day 2 [1]. A dose of 5 mg/kg MNU elevated urinary 7-MA to 144 ng compared to 26 ng in control rats, representing a 5.5-fold increase above baseline [1]. Administered 2 μg of radiolabeled 7-[3H-methyl]adenine resulted in 80% recovery of radioactivity in urine within 24 hours, confirming minimal metabolic conversion [1]. This quantitative excretion profile establishes 7-MA as a specific biomarker for methylating agent exposure, distinguishable from 3-MA which also increases in smokers' urine but via distinct metabolic and repair pathways [2].

Biomonitoring Carcinogen Exposure GC-MS

Comparative Depurination Kinetics: 7-Methyladenine vs. 7-Methylguanine and 3-Methyladenine Following DNA Alkylation

Mass spectrometric analysis of DNA treated with methyl methanesulfonate (MMS) reveals distinct depurination kinetics among methylated purine adducts [1]. 3-Methyladenine (3-MA) undergoes instantaneous depurination from DNA, whereas 7-Methylguanine (7-MG) depurinates slowly with a half-life of approximately 3 hours [1]. 7-Methyladenine (7-MA) was studied in parallel with these adducts following MMS treatment of calf thymus DNA (0.87 mM MMS, 3 mM DNA, pH 7) [1]. The rapid depurination of 3-MA adducts generates apurinic (AP) sites that are processed by error-prone repair leading to AT→TA or GC→TA transversion mutations, whereas the slower-depurinating 7-MG adducts allow for accurate repair [1]. The depurination rate of 7-MA, while slower than 3-MA, contributes to the overall mutagenic burden following alkylation damage and is mechanistically distinct from both 3-MA and 7-MG pathways [1].

DNA Adduct Depurination Rate Mutagenesis

Physicochemical Stability and Handling: Melting Point and Solubility of 7-Methyladenine vs. Adenine

7-Methyladenine (7-MA) exhibits a melting point range of 344-350°C (with decomposition) and a density of 1.60±0.1 g/cm³ , distinguishing it physically from unmodified adenine (melting point 360-365°C, decomposes) [1]. The solubility profile of 7-MA is limited: it is sparingly soluble in DMSO and slightly soluble in aqueous base with sonication . For research applications, the compound should be stored at 2-8°C to maintain stability . These handling characteristics are comparable to other methyladenine isomers but differ from the more soluble adenine base, requiring specific dissolution protocols for experimental use.

Compound Handling Solubility Stability

7-Methyladenine (CAS 935-69-3): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative Biomonitoring of Methylating Carcinogen Exposure via Urinary 7-Methyladenine Analysis

7-Methyladenine serves as a linear, dose-responsive urinary biomarker for exposure to exogenous methylating agents such as N-methylnitrosourea (MNU), dimethylnitrosamine, and dimethyl sulfate. Using a validated GC-MS method with pentafluorobenzyl derivatization and a tri-deutero-7-MA internal standard, researchers can quantify 7-MA levels with 80% recovery efficiency within 24 hours of sample collection. The linear response range from 2-80 mg/kg MNU exposure enables quantitative exposure assessment in toxicology and environmental health studies. This application leverages 7-MA's distinct metabolic origin (derived directly from the carcinogen's methyl group rather than endogenous methylation) and its predictable, non-metabolized excretion profile [1].

SERS-Based Biosensor Development for DNA Damage Biomarker Detection Using 7-Methyladenine

The upright adsorption orientation of 7-Methyladenine on silver nanoparticles (via N3 and N9 atoms) provides a reproducible SERS signal that differs fundamentally from the tilted/flat orientation of 3-Methyladenine. This differential binding geometry enables the development of compound-specific SERS detection platforms for distinguishing 7-MA from 3-MA in complex biological matrices. Researchers designing nanoparticle-based bioanalytical assays for modified nucleobases must use 7-MA as a distinct calibration standard due to its unique interfacial structure on metal surfaces, as confirmed by DFT calculations and SERS enhancement factor analysis [2].

DNA Repair Kinetics Studies Requiring a Non-Enzymatically Repaired Alkylation Lesion Control

In experimental systems requiring a methylated DNA adduct that is not actively excised by cellular repair machinery, 7-Methyladenine provides a critical control. Its in vivo half-life of 2.6 ± 0.2 hours in E. coli reflects spontaneous chemical depurination only, with no evidence of enzymatic acceleration. This contrasts with 3-Methyladenine, which undergoes rapid, iodoacetamide-sensitive enzymatic removal. Researchers investigating base excision repair (BER) pathways, alkyladenine DNA glycosylase specificity, or the mutagenic consequences of unrepaired lesions can use 7-MA to establish baseline spontaneous depurination rates against which enzymatic repair activities are measured .

Adenosine Receptor Structure-Activity Relationship (SAR) Studies

7-Methyladenine uniquely retains high binding efficacy at adenosine recognition sites (95% inhibition of [3H]adenine binding in rat brain cortex) while its N1-methyl isomer is essentially inactive (39% inhibition in the same assay). This differential activity makes 7-MA an essential tool compound for mapping the steric and electronic requirements of adenosine receptor ligand binding pockets. Pharmaceutical researchers conducting SAR studies on purinergic receptor modulators require 7-MA to define the permissible substitution positions on the adenine scaffold that maintain receptor affinity [3].

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